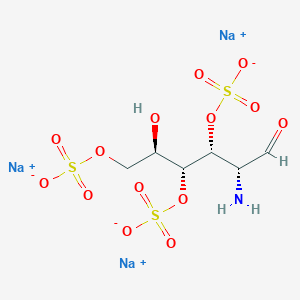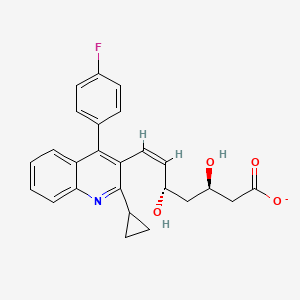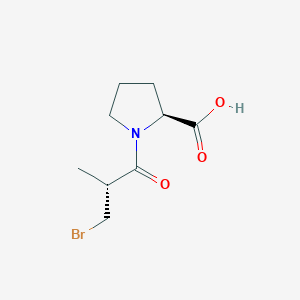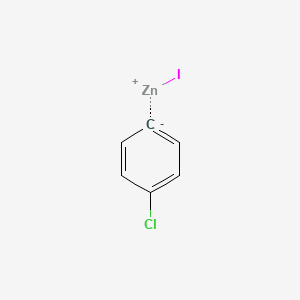
4-Chlorophenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chlorophenylzinc iodide involves organometallic reactions where zinc is introduced to a chlorophenyl precursor. A study on related compounds like 3-Thienylzinc and 3-thienylmagnesium iodides, generated from the direct oxidative addition of Rieke zinc and magnesium to halogenated thiophenes, suggests a potential pathway for synthesizing 4-Chlorophenylzinc iodide through similar organometallic methodologies (Rieke, Kim, & Wu, 1997).
Molecular Structure Analysis
While specific studies on 4-Chlorophenylzinc iodide's molecular structure are limited, the structural analysis of related chlorophenyl compounds provides a basis for understanding its likely configuration. For example, the crystal structure determination of chlorophenyl compounds through X-ray diffraction methods offers a glimpse into the molecular architecture that 4-Chlorophenylzinc iodide might exhibit, suggesting a planar configuration with potential for supramolecular interactions (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
4-Chlorophenylzinc iodide's chemical reactions are characterized by its role in nucleophilic aromatic substitution reactions, where it can act as a nucleophile due to the zinc metal's ability to stabilize negative charges. This property makes it valuable in the synthesis of various aromatic compounds. The reactivity of similar organometallic reagents, as demonstrated in the coupling reactions with electrophiles, sheds light on the versatility of 4-Chlorophenylzinc iodide in organic synthesis (Rieke, Kim, & Wu, 1997).
Physical Properties Analysis
The physical properties of 4-Chlorophenylzinc iodide, such as melting point, boiling point, and solubility, are influenced by its molecular structure and intermolecular forces. Although direct data on 4-Chlorophenylzinc iodide are scarce, the analysis of related compounds suggests that it is likely to exhibit low solubility in water due to its organometallic nature and potential for non-polar interactions.
Chemical Properties Analysis
4-Chlorophenylzinc iodide's chemical properties include its reactivity towards electrophiles, stability under various conditions, and potential as a ligand in transition metal catalysis. The interaction of chlorophenyl groups with metals, as observed in organometallic complexes, indicates the potential for 4-Chlorophenylzinc iodide to participate in complex catalytic cycles and enhance reaction efficiencies (Engelhardt, Healy, Kildea, & White, 1989).
Aplicaciones Científicas De Investigación
The kinetics and mechanism of the photoactivated periodate reaction with 4-chlorophenol were explored, indicating potential applications in the degradation of pollutants like 4-chlorophenol under certain conditions (Chia, Tang, & Weavers, 2004).
A flow injection spectrophotometric procedure was developed for determining iodide, highlighting its catalytic effect in certain chemical reactions (Rezaei, 2000).
The study on the reaction of chloropyridazin-3(2H)-ones with iodide provided insights into nucleophilic substitution reactions, which may have relevance to the reactions involving 4-Chlorophenylzinc iodide (Krajsovszky et al., 2005).
Research on semiconducting tin and lead iodide perovskites with organic cations discussed their electronic and optical properties, which might be relevant for applications of 4-Chlorophenylzinc iodide in similar contexts (Stoumpos, Malliakas, & Kanatzidis, 2013).
The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions were investigated, which could have implications for understanding the reactivity of similar compounds in chlorination processes (Yang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
chlorobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQVHHYZWDPKQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylzinc iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


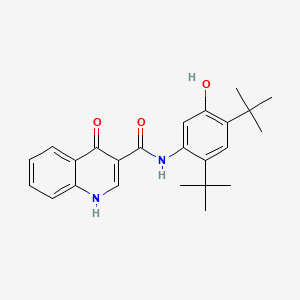
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
